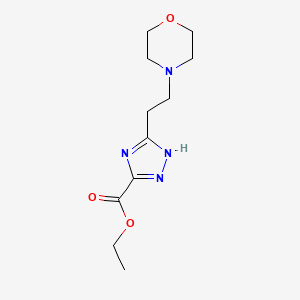

Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate

Description

Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a morpholinoethyl group at position 3 and an ethyl ester at position 3. The morpholino group (a six-membered ring containing one nitrogen and one oxygen atom) enhances solubility in polar solvents and may improve bioavailability, making it relevant for pharmaceutical research . Identified uses are restricted to laboratory research, emphasizing its experimental rather than commercial application .

Properties

Molecular Formula |

C11H18N4O3 |

|---|---|

Molecular Weight |

254.29 g/mol |

IUPAC Name |

ethyl 5-(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C11H18N4O3/c1-2-18-11(16)10-12-9(13-14-10)3-4-15-5-7-17-8-6-15/h2-8H2,1H3,(H,12,13,14) |

InChI Key |

KEHKWPHLOGWIQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)CCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of ethyl 1H-1,2,4-triazole-5-carboxylate with 2-(morpholino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the morpholinoethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.

Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can coordinate with metal ions, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1,2,4-triazole-5-carboxylate scaffold is highly modular, enabling diverse substitutions that alter physicochemical and biological properties. Below is a comparative analysis with key analogs:

Substituent Variations and Structural Impact

Table 1: Structural Comparison of Selected Triazole Derivatives

Physicochemical Properties

Table 2: Property Comparison

Key Research Findings and Limitations

- Safety Profiles: The morpholinoethyl compound requires stringent handling (e.g., skin protection, ventilation), consistent with triazoles’ general toxicity .

- Data Gaps : Melting points and quantitative solubility data are often unreported, limiting direct comparisons.

Biological Activity

Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C11H18N4O3

- Molecular Weight : 254.29 g/mol

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. This compound has been tested against various microbial strains:

| Microbial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Klebsiella pneumoniae | Moderate |

| Candida albicans | Moderate |

| Staphylococcus aureus | Moderate |

In a study evaluating several triazole derivatives, compounds containing morpholine moieties demonstrated notable activity against E. coli and K. pneumoniae, suggesting that the morpholinoethyl group may enhance antimicrobial efficacy .

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies show that it exhibits cytotoxic effects on leukemia cell lines:

| Cell Line | CC50 (µM) |

|---|---|

| K562 (Chronic Myeloid) | 13.6 ± 0.3 |

| CCRF-SB (Acute Lymphoblastic) | 112 ± 19 |

These findings suggest that this compound may act as a nucleoside analogue, potentially interfering with cellular processes such as protein synthesis and cell proliferation . The mechanism of action is believed to involve the inhibition of key enzymes involved in nucleotide metabolism.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar to ribavirin, it may inhibit inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the purine synthesis pathway.

- Interference with Protein Synthesis : The compound may disrupt translation initiation factors, thus hindering protein synthesis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Study on Leukemia Treatment : A study demonstrated that compounds similar to this compound showed significant cytotoxicity against both chronic myeloid and acute lymphoblastic leukemia cell lines after a 72-hour exposure period.

- Antimicrobial Efficacy : In another investigation, the compound was tested alongside other triazoles for their ability to inhibit growth in various bacterial strains, revealing a consistent pattern of moderate efficacy across the board.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.